1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene
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Overview
Description
1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is a derivative of Dewar benzene, which is a bicyclic isomer of benzene. The hexaphenyl substitution adds significant steric hindrance and electronic effects, making it an interesting subject for chemical research .
Preparation Methods
The synthesis of 1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene typically involves multiple steps:
Photolysis of cis-1,2-dihydro derivatives: The initial step often involves the photolysis of cis-1,2-dihydro derivatives of phthalic anhydride.
Oxidation: This is followed by oxidation using reagents such as lead tetraacetate.
Bicyclotrimerization: Another method involves the bicyclotrimerization of dimethylacetylene with aluminum chloride.
Chemical Reactions Analysis
1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo substitution reactions, often using reagents like halogens or organometallic compounds.
Common reagents include:
Oxidizing agents: Lead tetraacetate, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, organometallic reagents.
Major products from these reactions vary but often include substituted or oxidized derivatives of the original compound.
Scientific Research Applications
1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene has several scientific research applications:
Chemistry: Used as a model compound to study steric and electronic effects in bicyclic systems.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Limited industrial applications, primarily in specialized chemical synthesis.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its unique bicyclic structure, which influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene can be compared with other similar compounds such as:
Dewar benzene: A bicyclic isomer of benzene with a simpler structure.
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: A fluorinated derivative with different electronic properties.
Hexamethyl Dewar benzene: A methylated derivative used in organometallic chemistry.
The uniqueness of this compound lies in its hexaphenyl substitution, which adds significant steric hindrance and alters its electronic properties, making it a valuable compound for research.
Properties
CAS No. |
61293-46-7 |
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Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis-phenylbicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)40(34-25-13-4-14-26-34)39(33-23-11-3-12-24-33)41(37,42)35-27-15-5-16-28-35/h1-30H |
InChI Key |
UKFNWPRVHAGFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C2(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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